molecular formula C14H9N3O3 B5856863 6-nitro-3-phenyl-4(3H)-quinazolinone

6-nitro-3-phenyl-4(3H)-quinazolinone

Cat. No.: B5856863
M. Wt: 267.24 g/mol
InChI Key: MUYVFWMRDXLKLD-UHFFFAOYSA-N
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Description

6-nitro-3-phenyl-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C14H9N3O3 and its molecular weight is 267.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.06439116 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dye Synthesis

6-Nitro-3-Phenyl-4(3H)-Quinazolinone has been utilized in the synthesis of styryl and azo disperse dyes for polyester. These dyes exhibit various colors, but their fastness properties are relatively disappointing (Bhatti & Seshadri, 2004). Similarly, quinazolinone-based heterocyclic monoazo acid dyes have been synthesized, showing good dye bath exhaustion and moderate to very good fastness properties on different fibers, including silk, wool, and cotton (Parekh et al., 2012).

Chemosensor Development

Quinazolinone derivatives have shown potential in developing colorimetric chemosensors for detecting cations in aqueous mediums and biological samples. Certain derivatives of this compound have demonstrated specific colorimetric responses to copper and mercury ions (Ayman et al., 2020).

Pharmaceutical Research

This compound has been involved in synthesizing various pharmaceutical agents. While specific drug-related research falls outside the scope of this summary, the structural attributes of quinazolinones, including this compound, have been instrumental in creating molecules with potential biological activities, such as cytotoxic, antibacterial, and antifungal properties (Taherian et al., 2019).

Photo-Disruptive Studies

Quinazolinone derivatives have been synthesized and found photo-active towards plasmid DNA under UV radiation. These findings are significant for understanding the photosensitization of compounds used in drug development, potentially leading to novel photo-chemo or photodynamic therapeutics (Mikra et al., 2022).

Antimicrobial Activity

Several studies have synthesized quinazolinone derivatives and evaluated their antimicrobial properties. These compounds have displayed varying degrees of antibacterial and antifungal activities, contributing to the search for new antimicrobial agents (Patel & Patel, 2012).

Properties

IUPAC Name

6-nitro-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3/c18-14-12-8-11(17(19)20)6-7-13(12)15-9-16(14)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYVFWMRDXLKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.